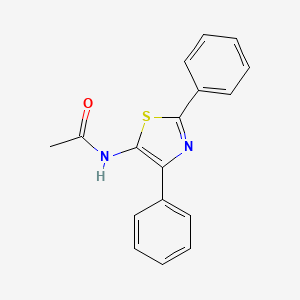

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12(20)18-17-15(13-8-4-2-5-9-13)19-16(21-17)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOXUTHJRATXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,4 Diphenyl 1,3 Thiazol 5 Yl Acetamide

Established Synthetic Pathways for the 1,3-Thiazole Nucleus Formation

The formation of the 2,4-diphenyl-1,3-thiazole core, substituted with an acetamide (B32628) group at the 5-position, relies on well-established principles of heterocyclic chemistry. Key methodologies involve the construction of the thiazole (B1198619) ring from acyclic precursors.

Hantzsch Cyclization Approaches for 5-Acylamino-1,3-thiazoles

The Hantzsch thiazole synthesis, a cornerstone in the formation of thiazole rings, involves the cyclization reaction between an α-halocarbonyl compound and a thioamide-containing reactant. nih.gov For the synthesis of 5-acylamino-1,3-thiazoles specifically, a notable and efficient approach involves the reaction of α-chloroglycinates with thioamides or thioureas. nih.govmdpi.comnottingham.ac.uk This method provides a direct pathway to valuable building blocks for pharmaceutically relevant compounds. nih.govresearchgate.net

In the context of synthesizing N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, a specialized Hantzsch-type reaction can be employed. This involves the condensation of an N-acetyl-α-chloroglycinate derivative with thiobenzamide (B147508). The thiobenzamide serves as the source for the sulfur atom and the C2-phenyl group, while the α-chloroglycinate derivative provides the C4-phenyl and the N-acetylamino moiety at the C5 position. A catalyst-free heterocyclization reaction has been developed, highlighting an environmentally benign process that proceeds under mild conditions. mdpi.comresearchgate.net The reaction mechanism follows the typical Hantzsch pathway: nucleophilic attack by the sulfur of the thioamide on the α-carbon of the halo-ester, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Table 1: Key Reactants in Hantzsch Synthesis for 5-Acylamino-Thiazoles

| Reactant Type | Specific Example for Target Compound | Role in Final Structure |

|---|---|---|

| Thioamide | Thiobenzamide | Provides S, C2, and the 2-phenyl group |

Cyclization Reactions Involving Thioamides and Thiourea (B124793) Derivatives

Thioamides are critical precursors in numerous thiazole synthesis methodologies beyond the classical Hantzsch reaction. nih.govresearchgate.net Thiobenzamide, specifically, is the key building block for introducing the 2-phenyl substituent onto the thiazole ring of the target compound. The versatility of thioamides allows for their use in various cyclocondensation reactions. acs.org

For instance, alternative cyclization strategies may involve the reaction of thioamides with other electrophilic partners. Green and sustainable methods, such as electrochemical oxidative cyclization of enaminones with thioamides, have been developed to afford thiazoles in good yields under metal- and oxidant-free conditions. organic-chemistry.org While not directly reported for the title compound, these modern methods illustrate the broad utility of thioamides in thiazole synthesis. The fundamental reaction involves the nucleophilic sulfur of the thioamide attacking an electrophilic carbon, leading to an intermediate that subsequently cyclizes. chemtube3d.com

Multistep Synthetic Sequences for Thiazole Ring Assembly

The assembly of the this compound ring can also be achieved through carefully planned multistep sequences. One such protocol for synthesizing 2,4-diphenyl thiazole analogs involves the bromination of an active methylene (B1212753) compound like ethyl benzoylacetate, followed by a direct cyclization with thiobenzamide. researchgate.net

A plausible multistep route to the title compound could begin with the synthesis of a 2,4-diphenyl-5-aminothiazole intermediate. This intermediate can be prepared via the reaction of α-amino-α-phenylacetonitrile with thiobenzamide or through other known methods for constructing 5-aminothiazoles. The final step would then be the acylation of the 5-amino group with acetic anhydride (B1165640) or acetyl chloride to yield this compound. This stepwise approach allows for greater control over the introduction of substituents.

Table 2: Example of a Multistep Synthetic Approach

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Synthesis of 2-bromo-1-phenylethan-1-one | Preparation of the α-haloketone component |

| 2 | Hantzsch reaction with Thiobenzamide | Formation of the 2,4-diphenyl-1,3-thiazole core |

| 3 | Nitration at C5 | Introduction of a nitrogen functionality |

| 4 | Reduction of the nitro group | Formation of 2,4-diphenyl-1,3-thiazol-5-amine |

Strategies for Functionalization and Derivatization of this compound

Once the core structure is synthesized, further chemical modifications can be explored to create a library of related compounds. These modifications can target the acetamide side chain or the peripheral phenyl rings.

Chemical Modifications at the Acetamide Moiety

The acetamide group (-NHCOCH₃) at the 5-position of the thiazole ring offers several handles for chemical modification. The amide bond itself can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-aminothiazole derivative, which can then be acylated with different reagents to introduce diverse amide side chains. nih.gov

Furthermore, the methyl group of the acetamide moiety can potentially be functionalized. For example, α-carbon functionalization of N-arylacetamides has been reported, which could serve as a precedent for similar transformations on the title compound. nih.gov Reactions such as halogenation or oxidation at this position could provide intermediates for further derivatization. Another potential modification is the conversion of the amide to a thioamide using reagents like Lawesson's reagent.

Substituent Effects and Introduction of Diverse Moieties onto Phenyl Rings

The two phenyl rings at the C2 and C4 positions are prime sites for introducing functional groups to modulate the electronic and steric properties of the molecule. The introduction of substituents is most practically achieved by using appropriately substituted starting materials in the initial thiazole synthesis. For example, using a substituted thiobenzamide or a substituted α-haloketone in the Hantzsch reaction would yield a thiazole with a corresponding substitution pattern on the C2 or C4 phenyl ring, respectively. mdpi.comnih.gov

The nature of these substituents—whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -CF₃)—can significantly impact the reactivity and properties of the thiazole ring system. lumenlearning.comlibretexts.orglibretexts.org Electron-donating groups on the phenyl rings increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. libretexts.orgnih.gov The study of these substituent effects is crucial for understanding the structure-activity relationships of thiazole derivatives. researchgate.net

Table 3: Influence of Phenyl Ring Substituents

| Substituent Type | Example | Effect on Aromatic Ring | Potential Impact on Reactivity |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Activates the ring | Increases rate of electrophilic aromatic substitution |

Regioselective Functionalization of the Thiazole Heterocycle

The targeted modification of the thiazole ring is crucial for developing analogs with tailored properties. Direct C-H bond activation has emerged as a powerful strategy for the regioselective functionalization of thiazole derivatives, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

Palladium-catalyzed C-H activation enables the sequential and programmed introduction of functional groups at specific positions of the thiazole core. rsc.orgnih.gov This approach allows for the creation of diverse thiazole derivatives with distinct substitution patterns at the C-2, C-4, and C-5 positions, starting from simpler thiazole precursors. rsc.orgnih.gov For instance, Pd-catalyzed regioselective C-H alkenylation can introduce olefinic moieties at various positions on the thiazole ring, a transformation that is valuable for creating complex molecular architectures. rsc.orgnih.govmdpi.com While direct functionalization of the C-5 position in a 2,4-disubstituted thiazole is challenging due to steric hindrance, C-H activation strategies provide a viable route. nih.gov Ligand-free palladium-catalyzed arylation has been reported for the 5-position of other thiazole derivatives, suggesting a potential pathway for modifying the core structure of this compound. nih.gov

Table 1: Regioselective C-H Functionalization Strategies for Thiazole Derivatives

| Position | Reaction Type | Catalyst System | Key Features | Citations |

| C-2, C-5 | Arylation | Pd/Cu | Ligand-free conditions for C-2 arylation. | dntb.gov.ua |

| C-5 | Arylation | Pd(OAc)₂ | Ligand-free conditions, direct C-H activation. | nih.gov |

| C-2, C-4, C-5 | Alkenylation | Pd(OAc)₂ | Sequential and programmed functionalization. | rsc.orgnih.gov |

Novel Synthetic Routes and Methodological Advancements for this compound Analogs

The synthesis of thiazole derivatives has evolved significantly, moving from classical methods like the Hantzsch synthesis towards more efficient and environmentally friendly protocols.

Catalyst-Free Synthesis Techniques

In the drive towards greener chemistry, catalyst-free synthetic methods have gained considerable attention. bepls.com These reactions often utilize benign solvents like water or polyethylene (B3416737) glycol (PEG) and may be promoted by alternative energy sources. bepls.com For instance, the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been achieved in PEG-400 without a catalyst. bepls.com Similarly, refluxing dithiocarbamates and α-halocarbonyl compounds in water, without any catalyst, has been shown to produce 2-(alkylsulfanyl)thiazoles in high yields. bepls.com Another approach involves the microwave-assisted, catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles in water, highlighting the potential for rapid and clean reaction pathways. researchgate.net These methodologies reduce reliance on potentially toxic and expensive metal catalysts and simplify product purification.

One-Pot Reaction Protocols for Thiazole Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like thiazole derivatives from simple starting materials in a single step. mdpi.com This approach avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste. mdpi.com

The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thiourea or thioamide, is frequently adapted into one-pot protocols. mdpi.comacgpubs.orgasianpubs.org For example, new Hantzsch thiazole derivatives can be synthesized in high yields through a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com This reaction can be performed under conventional heating or ultrasonic irradiation, often employing a reusable catalyst. mdpi.com Other one-pot procedures involve the condensation of an α-haloketone, thiosemicarbazide, and a carbonyl compound to generate diverse thiazole structures. acgpubs.orgasianpubs.orgnih.gov Chemoenzymatic one-pot syntheses have also been developed, using enzymes like trypsin to catalyze the multicomponent assembly of thiazoles under mild conditions, further expanding the utility of this strategy. nih.gov

Table 2: Examples of One-Pot Syntheses for Thiazole Derivatives

| Starting Materials | Reaction Type | Conditions | Key Advantages | Citations |

| α-Haloketone, Thiosemicarbazide, Carbonyl Compound | Hantzsch-type Condensation | Room temperature or reflux | Short reaction times, high yields, simple workup. | acgpubs.orgasianpubs.org |

| α-Haloketone, Thiourea, Substituted Benzaldehyde | Hantzsch MCR | Conventional heating or ultrasound, reusable catalyst. | Green, efficient, high yields (79-90%). | mdpi.com |

| 2-(Benzylidenehydrazinyl)thiazole, Thiosemicarbazide, Hydrazonoyl Chlorides | Three-Component Condensation | Reflux in dioxane with TEA catalyst. | Access to complex thiazolyl-thiazole structures. | nih.gov |

| Secondary Amine, Benzoyl Isothiocyanate, Dialkyl Acetylenedicarboxylate | Chemoenzymatic MCR | Trypsin catalyst, 45 °C in ethanol. | Mild conditions, high yields, enzymatic catalysis. | nih.gov |

Sustainable Chemical Synthesis Approaches

Sustainable or "green" chemistry principles are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact. researchgate.netnih.govresearcher.lifebohrium.com These approaches focus on using renewable starting materials, non-toxic catalysts, green solvents, and energy-efficient reaction conditions. nih.govresearcher.life

Key sustainable techniques include:

Microwave Irradiation: Microwave-assisted synthesis significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating. nih.govnih.govscilit.combenthamscience.comacs.org This method has been successfully applied to Hantzsch thiazole synthesis and other multicomponent reactions. nih.govacs.org

Ultrasonic Irradiation: Sonochemistry provides an energy-efficient alternative to conventional heating, promoting reactions through acoustic cavitation. mdpi.comtandfonline.comnih.govresearchgate.net This technique leads to shorter reaction times, milder conditions, and high yields in the synthesis of various thiazoles. mdpi.comtandfonline.com

Green Catalysts and Solvents: The use of recyclable catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, reduces waste and improves the economic feasibility of syntheses. mdpi.commdpi.comnih.govbohrium.com Performing reactions in environmentally benign solvents like water or ethanol, or under solvent-free conditions, further enhances the sustainability of the process. bepls.comresearchgate.net

Table 3: Overview of Sustainable Synthesis Techniques for Thiazoles

| Technique | Description | Advantages | Citations |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid reaction times, higher yields, cleaner reactions. | nih.govscilit.combenthamscience.comacs.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. | Shorter reaction times, mild conditions, high purity. | mdpi.comtandfonline.comnih.govresearchgate.net |

| Green Catalysis | Employment of recyclable or biodegradable catalysts (e.g., biocatalysts, nanoparticles). | Reduced waste, catalyst reusability, lower environmental impact. | mdpi.commdpi.combohrium.com |

| Green Solvents | Use of environmentally benign solvents like water, ethanol, or PEG. | Reduced toxicity and pollution, safer processes. | bepls.com |

Biological Activity Research and Mechanistic Investigations of N 2,4 Diphenyl 1,3 Thiazol 5 Yl Acetamide

Antimicrobial Efficacy and Mechanistic Pathways

The potential of N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide to combat microbial growth has been explored, with studies investigating its activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Antifungal Activity Assessment

Similarly, the scientific literature currently lacks specific studies and corresponding data on the antifungal activity of this compound against various fungal pathogens. Although thiazole-containing compounds are a known area of interest in the development of new antifungal agents, the specific inhibitory effects of this compound have not been reported.

Proposed Molecular Targets and Cellular Mechanisms in Microorganisms

Due to the absence of direct research on the antimicrobial activities of this compound, the proposed molecular targets and cellular mechanisms of action within microorganisms remain speculative. Elucidating these mechanisms would necessitate future studies that first establish its antimicrobial profile.

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of this compound has been another area of scientific inquiry, with a focus on its interaction with key enzymes in the inflammatory cascade.

Selective and Non-Selective Inhibition of COX-1 and COX-2 Enzymes

There is currently no specific data available from in vitro assays on the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While numerous thiazole (B1198619) derivatives have been investigated as COX inhibitors, with some showing selectivity for COX-2, the IC50 values for this compound have not been reported in the reviewed literature.

Lipoxygenase (LOX) Inhibitory Activity

Research into the lipoxygenase (LOX) inhibitory activity of this compound is also not available in the current body of scientific literature. Although the inhibition of LOX enzymes is a key strategy in the development of anti-inflammatory drugs, and various heterocyclic compounds have been explored for this purpose, specific data for the compound is absent.

Molecular Basis of Anti-inflammatory Action

Research into the specific molecular mechanisms underlying the anti-inflammatory effects of this compound is an ongoing area of investigation. While the broader class of thiazole derivatives has been explored for anti-inflammatory potential, detailed studies elucidating the precise interactions of this specific compound with key inflammatory mediators are not extensively documented in the public domain. Generally, the anti-inflammatory activity of related thiazole compounds has been attributed to the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are critical in the biosynthesis of prostaglandins and leukotrienes, respectively. Furthermore, the modulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), is another plausible mechanism. However, specific enzymatic inhibition constants (IC50) or the direct effects on cytokine signaling pathways for this compound remain to be conclusively established.

Anticancer and Antiproliferative Activities

The evaluation of this compound as a potential anticancer agent has been a focal point of several research initiatives. These investigations have explored its cytotoxic effects on various cancer cell lines and the underlying molecular mechanisms driving these activities.

The cytotoxic profile of this compound and its analogues has been assessed against a panel of human cancer cell lines. While specific IC50 values for the parent compound are not consistently reported across publicly available literature, studies on closely related derivatives have demonstrated significant cytotoxic potential. For instance, derivatives of N-(4-phenylthiazol-2-yl)acetamide have shown activity against cell lines such as HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) sid.ir. The antiproliferative effects are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The data from such studies, when available for the specific compound, would be instrumental in quantifying its potency and selectivity against different cancer types.

Apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents exert their effects. For thiazole-containing compounds, the induction of apoptosis is a frequently observed outcome of their cytotoxic action nih.gov. The process is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade. Research on related acetamide (B32628) derivatives suggests that these molecules can trigger the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential disruption and the activation of initiator caspases like caspase-9, which in turn activates executioner caspases such as caspase-3 sid.irnih.gov. While it is hypothesized that this compound may also induce apoptosis through a similar caspase-dependent pathway, direct experimental evidence detailing the specific molecular events is a subject for further research.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs nih.gov. Several thiazole-based compounds have been identified as inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent cell death nih.gov. These agents typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This interference with the mitotic spindle assembly activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase. While the potential for this compound to act as a tubulin polymerization inhibitor is of significant interest, specific biochemical assays confirming its direct interaction with tubulin and its effect on microtubule assembly are needed to validate this mechanism.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and is primarily driven by the vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2 mdpi.comnih.gov. Consequently, inhibitors of VEGFR-2 are a valuable class of anticancer agents. The thiazole scaffold is present in some known VEGFR-2 inhibitors mdpi.com. The potential of this compound to inhibit VEGFR-2 tyrosine kinase activity is an area of active investigation. Kinase inhibition assays are required to determine the specific IC50 value of the compound against VEGFR-2 and to understand its mode of interaction with the ATP-binding site of the receptor. Such data would be pivotal in assessing its potential as an anti-angiogenic agent.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including cancer and inflammation. The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly employed for this purpose biointerfaceresearch.commdpi.commdpi.com. While various thiazole and acetamide derivatives have been reported to possess antioxidant properties, specific studies quantifying the DPPH radical scavenging activity or other antioxidant parameters for this compound are not extensively available nih.govresearchgate.net. Elucidating the antioxidant capacity of this compound would provide further insight into its potential therapeutic applications.

Enzyme Inhibition Studies (Beyond COX/LOX)

While direct studies on this compound are not available, research on analogous structures highlights the potential for this chemical class to interact with various enzyme systems.

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Although no specific data exists for this compound, various other thiazole-containing acetamide derivatives have been synthesized and evaluated for this activity. For instance, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated a range of moderate to very good α-glucosidase inhibitory potential. researchgate.net Notably, compounds with specific substitutions, such as a meta-chloro or ortho-fluoro group on the phenyl ring at the 4-position of the thiazole, showed the highest activity. researchgate.net This suggests that the substitution pattern on the phenyl rings of the thiazole core is a critical determinant of inhibitory potency. Similarly, other bi-heterocyclic compounds combining thiazole and 1,3,4-oxadiazole moieties have also been assessed for α-glucosidase inhibition. researchgate.net

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary approach for treating the symptoms of Alzheimer's disease. The thiazole nucleus is a component of some cholinesterase inhibitors. While research specifically on this compound is absent, studies on other substituted acetamide and thiazole derivatives show promise. For example, a series of novel substituted acetamide derivatives were designed as potential BChE inhibitors, with some compounds showing significant inhibitory activity. nih.gov Likewise, bi-heterocyclic molecules containing both thiazole and 1,3,4-oxadiazole rings have been evaluated for their inhibitory action against both AChE and BChE. researchgate.net Other research has focused on 1,2,4-oxadiazole derivatives as selective BChE inhibitors, indicating the broad interest in different heterocyclic systems for this target. excli.de

Urease inhibitors are investigated for their potential applications in medicine, particularly for treating infections by urease-producing bacteria like Helicobacter pylori. The development of various heterocyclic compounds as urease inhibitors is an active area of research. Studies have explored derivatives such as thioxothiazolidinyl-acetamides and compounds featuring a nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole scaffold, with some demonstrating potent, competitive inhibition of the urease enzyme. nih.govnih.gov These findings underscore the potential of heterocyclic structures, including those related to the thiazole family, to act as effective urease inhibitors.

Receptor Modulation and Ligand-Receptor Interaction Profiling

The interaction of small molecules with cellular receptors is fundamental to pharmacology. Thiazole derivatives have been explored for their ability to modulate various receptor systems.

The A3 adenosine (B11128) receptor (A3AR) is a therapeutic target for inflammatory diseases and cancer. Research into selective A3AR antagonists has included various heterocyclic scaffolds. While there is no specific data on this compound, studies on other thiazole-containing molecules have been conducted. For example, the structure-activity relationship of N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide was explored, and it was identified as a selective A3AR antagonist across different species. nih.gov Further research on N-(2,6-diarylpyrimidin-4-yl)acetamide scaffolds has also led to the discovery of potent and selective A3AR antagonists. nih.gov These studies highlight that the thiazole ring can be a core component of potent adenosine receptor ligands, with selectivity being finely tuned by the substituents on the heterocyclic and associated aryl rings.

Allosteric modulators of metabotropic glutamate receptors (mGluRs) offer a sophisticated approach to treating neurological and psychiatric disorders by fine-tuning glutamatergic neurotransmission. Positive allosteric modulators (PAMs) of the mGlu5 receptor, in particular, are of interest for conditions like schizophrenia. Although no studies have directly implicated this compound as an mGluR modulator, extensive research has been performed on other N-acyl heterocyclic structures. For instance, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives have been thoroughly investigated as potent mGlu5 PAMs. nih.gov The general principle of allosteric modulation involves compounds binding to a site on the receptor distinct from the endogenous ligand binding site, offering greater potential for subtype selectivity and a more nuanced physiological effect. nih.govyoutube.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N 2,4 Diphenyl 1,3 Thiazol 5 Yl Acetamide Derivatives

Elucidation of Substituent Effects on Biological Potency and Selectivity

The biological activity of N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide derivatives is significantly modulated by the nature and position of substituents on the two phenyl rings. Research on analogous thiazole (B1198619) and thiadiazole structures has consistently demonstrated that minor alterations to these aromatic rings can lead to substantial changes in potency and selectivity.

Studies on related phenyl-thiazole compounds have shown that the introduction of specific functional groups can enhance biological activity. For instance, the addition of a methoxy (B1213986) group at the para-position (4-position) of a phenyl ring attached to a thiazole core has been found to greatly increase binding affinity and selectivity for targets such as the human adenosine (B11128) A3 receptor. nih.gov Similarly, research on N-phenylacetamide derivatives with different heterocyclic cores indicates that the position of substituents is crucial. Halogen atoms like chlorine, fluorine, and bromine, as well as methoxy groups, have been shown to influence anticancer potency differently depending on their placement (ortho, meta, or para) on the phenyl ring. nih.gov For example, a chlorine moiety at the ortho position of the phenyl ring conferred high anticancer potency against the SKNMC neuroblastoma cell line. nih.gov

Furthermore, the electronic properties of the substituents play a vital role. Studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, a structurally comparable class of compounds, revealed that electronegative substituents in the para-position of the benzamide (B126) moiety increase potency. nih.gov This suggests that for this compound, introducing electron-withdrawing groups on the phenyl rings could be a viable strategy to enhance its biological effects. The collective findings indicate that both steric and electronic factors of the substituents on the phenyl rings are key determinants of the molecule's interaction with biological targets.

| Analogous Compound Series | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| 4-Phenylthiazole Derivatives | Methoxy (-OCH3) | para (4-) | Increased binding affinity and selectivity for adenosine A3 receptors | nih.gov |

| N-Phenylacetamide Derivatives | Chlorine (-Cl) | ortho (2-) | High anticancer potency against SKNMC cell line | nih.gov |

| N-Phenylacetamide Derivatives | Methoxy (-OCH3) | meta (3-) | Enhanced activity against HT-29 colon cancer cell line | nih.gov |

| N-Phenylbenzamide Derivatives | Electronegative Groups (e.g., -NO2, -CN) | para (4-) | Increased potency as mGluR5 modulators | nih.gov |

| N-Phenylacetamide Derivatives | Fluorine (-F) | meta (3-) | Best anticancer activity against PC3 prostate cancer cell line | nih.gov |

Impact of Structural Modifications to the Acetamide (B32628) Functionality

The acetamide group (-NHCOCH₃) at the 5-position of the thiazole ring is a critical pharmacophoric feature. Modifications to this functional group, such as altering the alkyl chain length or replacing it entirely, can profoundly affect the compound's pharmacological profile.

In related series of thiazole antagonists, extending the acetyl group to a propionyl group (-NHCOCH₂CH₃) has been shown to maintain or slightly improve binding affinity. nih.gov This suggests that the binding pocket can accommodate slightly larger acyl groups. More substantial modifications, such as replacing the acetyl group with larger aromatic or heterocyclic structures, have been explored in analogous systems. For instance, the synthesis of derivatives where the acetamide is part of a larger chain linking to a piperazine (B1678402) ring has been reported, aiming to combine pharmacophores to achieve new biological activities. semanticscholar.org

Conformational Flexibility and Stereochemical Influence on Activity

The three-dimensional structure and conformational freedom of this compound are pivotal to its biological function. The molecule possesses significant conformational flexibility, primarily arising from the rotation around the single bonds connecting the two phenyl rings and the acetamide group to the central thiazole core.

Crystallographic studies of structurally related compounds provide valuable insights into the likely spatial arrangement. For instance, in N-(5-iodo-4-phenylthiazol-2-yl)acetamide, the dihedral angle (the angle of twist) between the thiazole and phenyl rings is a key structural parameter, with observed values around 32-39 degrees. nih.gov In another related molecule, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the dihedral angles between the central acetamide plane and the flanking phenyl rings are significant, indicating a non-planar conformation. nih.gov

This inherent flexibility allows the molecule to adopt different conformations to fit into a specific binding site on a receptor or enzyme. The relative orientation of the two phenyl rings is particularly important, as they can engage in various non-covalent interactions, such as pi-pi stacking or hydrophobic interactions, with the target protein. While the parent compound lacks a chiral center, the introduction of substituents on the acetamide chain or the phenyl rings could create stereoisomers. The stereochemical configuration would likely have a profound influence on activity, as biological targets are chiral, and often only one enantiomer or diastereomer will exhibit the desired effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, QSAR studies can be instrumental in predicting the potency of new analogues and guiding synthetic efforts.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. imist.ma Relevant descriptors for this class of compounds could include:

Electronic descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic effects of substituents.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.

Hydrophobic descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecular skeleton.

For example, a QSAR study on thiazole and thiadiazole derivatives as antitubulin agents found a strong correlation between cytotoxic activity and parameters such as the octanol-water partition coefficient (XlogP), a measure of hydrophobicity. nih.gov Similarly, 3D-QSAR studies on related benzothiazines have highlighted the importance of steric properties, suggesting that bulky substituents at specific positions on the phenyl ring are favorable for antifungal activity. eijppr.com By developing a robust QSAR model for this compound derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.

| Derivative Substituent (R) | logP (Hydrophobicity) | Molar Refractivity (MR) (Steric) | Hammett Constant (σ) (Electronic) | Predicted Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 4-H (Parent) | 4.5 | 100.2 | 0.00 | 15.2 |

| 4-Cl | 5.2 | 105.2 | +0.23 | 8.5 |

| 4-OCH₃ | 4.4 | 105.4 | -0.27 | 12.1 |

| 4-NO₂ | 4.6 | 105.0 | +0.78 | 5.3 |

| 4-CH₃ | 5.0 | 104.8 | -0.17 | 18.9 |

Bioisosteric Replacements within the Thiazole Core

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound, replacing the central 1,3-thiazole ring with other five-membered heterocycles can lead to derivatives with novel biological profiles.

A common bioisosteric replacement for a thiazole ring is a thiadiazole ring. For example, a comparative study showed that replacing a thiazole with a 1,2,4-thiadiazole (B1232254) resulted in an eight-fold increase in binding affinity for the adenosine A3 receptor. nih.gov This demonstrates that subtle changes in the arrangement of heteroatoms within the ring can significantly alter electronic distribution and hydrogen bonding capabilities, leading to improved interactions with the target.

Other potential bioisosteres for the 1,3-thiazole core include 1,3,4-thiadiazole, 1,3,4-oxadiazole, pyrazole, and imidazole. nih.govnih.govresearchgate.net Each of these rings offers a different geometry and arrangement of hydrogen bond donors and acceptors. For instance, 1,2,4-oxadiazoles have been successfully used as bioisosteres for ester groups to enhance metabolic stability while maintaining biological activity. researchgate.net The choice of bioisostere depends on the specific interactions required for binding to the biological target. Exploring these replacements for the thiazole core in this compound could yield compounds with enhanced efficacy, better selectivity, or improved drug-like properties.

Based on a comprehensive search of available scientific literature, specific computational chemistry and molecular modeling studies focusing solely on the compound This compound were not found.

Therefore, it is not possible to provide a detailed, data-driven article on its Density Functional Theory (DFT) calculations, molecular docking simulations, molecular dynamics (MD) simulations, or Frontier Molecular Orbital (FMO) analysis as outlined in the request. Generating such an article without specific research findings would be speculative and would not meet the required standards of scientific accuracy.

Further research or new computational studies specifically targeting this compound are required to generate the detailed analysis requested.

Computational Chemistry and Molecular Modeling of N 2,4 Diphenyl 1,3 Thiazol 5 Yl Acetamide

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule. It allows for the prediction of how a molecule will interact with other chemical species. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies electron-deficient areas, prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, an MEP analysis would likely reveal the most electronegative regions around the oxygen and nitrogen atoms of the acetamide (B32628) group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring. These areas would be depicted in shades of red, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the N-H group and the phenyl rings would likely show a more positive potential, appearing in shades of blue, highlighting their capacity as hydrogen bond donors or sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions, quantifies the extent of charge transfer and intramolecular interactions.

In a hypothetical NBO analysis of this compound, significant delocalization interactions would be expected. These would likely include transitions from the lone pairs of the oxygen, nitrogen, and sulfur atoms to the antibonding orbitals of adjacent single and double bonds. For instance, strong interactions might be observed between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (n -> π*), indicating resonance stabilization. Similarly, interactions involving the π-orbitals of the phenyl and thiazole rings would highlight the extent of conjugation throughout the molecular framework.

A representative, though hypothetical, NBO analysis data table is presented below to illustrate the type of information this analysis would provide.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amide) | π(C=O) | Data not available |

| LP(1) O(carbonyl) | σ(N-C) | Data not available |

| π(C=C) phenyl | π(C=N) thiazole | Data not available |

| π(C=N) thiazole | π(C=C) phenyl | Data not available |

Energy Frameworks Analysis for Crystal Packing Understanding

For this compound, this analysis would elucidate the dominant forces in its crystal packing. It is plausible that a combination of hydrogen bonding involving the acetamide group (N-H···O) and π-π stacking interactions between the phenyl and thiazole rings would be the primary contributors to the crystal's stability. The energy framework would visually represent these interactions, showing the topology and strength of the supramolecular assembly.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystalline environment. Distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are used to generate a 2D fingerprint plot. This plot provides a unique summary of all intermolecular contacts in the crystal.

A hypothetical data table summarizing the contributions of various intermolecular contacts is shown below.

| Intermolecular Contact | Contribution (%) |

| H···H | Data not available |

| C···H / H···C | Data not available |

| O···H / H···O | Data not available |

| N···H / H···N | Data not available |

| S···H / H···S | Data not available |

| C···C | Data not available |

Future Directions and Emerging Research Avenues for N 2,4 Diphenyl 1,3 Thiazol 5 Yl Acetamide

Design and Synthesis of Next-Generation Thiazole (B1198619) Derivatives with Enhanced Specificity

The future development of analogs based on the N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide structure will likely focus on enhancing target specificity to improve therapeutic efficacy and reduce off-target effects. researchgate.net Current research on thiazole derivatives emphasizes the modification of substituents at various positions on the thiazole ring to generate novel molecules with improved potency. globalresearchonline.netfabad.org.tr

Key Synthetic Strategies and Design Considerations:

Structure-Activity Relationship (SAR) Studies: A primary avenue of research will involve systematic modifications of the phenyl rings and the acetamide (B32628) group of this compound. By introducing a variety of functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions, researchers can establish a comprehensive SAR. This will help elucidate the molecular features crucial for specific biological activities. researchgate.net

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. This approach aims to leverage the therapeutic advantages of both moieties to create compounds with enhanced or novel mechanisms of action. nih.gov

Green Synthesis Approaches: Modern synthetic chemistry is increasingly focused on environmentally friendly methods. Future syntheses of this compound analogs will likely employ green chemistry principles, such as the use of reusable catalysts and safer solvents, to create more efficient and sustainable processes.

| Strategy | Objective | Potential Outcome |

| SAR Studies | Identify key functional groups for activity | Analogs with higher potency and selectivity |

| Hybrid Molecule Design | Combine pharmacophores | Compounds with dual or synergistic activities |

| Green Synthesis | Improve sustainability | More efficient and environmentally friendly production |

Exploration of Unexplored Biological Activities and Novel Pharmacological Targets

The thiazole nucleus is a versatile scaffold known to interact with a wide range of biological targets. wisdomlib.org While anticancer and antimicrobial activities are commonly studied, future research on this compound should aim to uncover novel therapeutic applications.

Potential Areas for Exploration:

Enzyme Inhibition: Thiazole derivatives have shown significant potential as inhibitors of various enzymes, including kinases, which are crucial in cancer signaling pathways. nih.gov Investigating the inhibitory effects of this compound and its analogs on specific kinases, such as EGFR and VEGFR, could reveal new anticancer mechanisms. nih.gov

Neurodegenerative Diseases: Some thiazole-containing compounds have been explored for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov Future studies could assess the ability of this compound derivatives to inhibit targets such as acetylcholinesterase, butyrylcholinesterase, or beta-amyloid aggregation. nih.gov

Anti-inflammatory and Antioxidant Activity: The anti-inflammatory and antioxidant potential of thiazole derivatives is another area ripe for exploration. wisdomlib.org Research could focus on the effect of this compound on inflammatory pathways and markers of oxidative stress.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. premierscience.comnih.gov These computational tools can be powerfully applied to the development of this compound analogs.

Computational Approaches for Drug Development:

Predictive Modeling: AI/ML algorithms can be trained on existing data from other thiazole derivatives to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel this compound analogs. This can significantly reduce the time and cost associated with initial screening. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a particular target or improved drug-like characteristics. eurekalert.org81qd.com

Virtual Screening: Large chemical libraries can be virtually screened to identify compounds that are structurally similar to this compound and are predicted to have high activity against a target of interest. This allows researchers to prioritize which compounds to synthesize and test in the lab.

| AI/ML Application | Function | Benefit in Research |

| Predictive Modeling | Forecasts activity and toxicity | Reduces need for extensive initial lab screening |

| De Novo Design | Generates novel molecular structures | Creates optimized drug candidates computationally |

| Virtual Screening | Identifies promising compounds in silico | Prioritizes synthesis and testing efforts |

Development of Multi-Targeting Agents Based on the this compound Scaffold

Complex diseases like cancer often involve multiple biological pathways. nih.gov Consequently, there is growing interest in developing multi-target drugs that can modulate several targets simultaneously, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. nih.govfrontiersin.org The this compound scaffold, with its potential for diverse biological activities, is an excellent candidate for the development of such agents.

Strategies for Multi-Target Drug Design:

Rational Design: By understanding the key structural requirements for binding to different targets, it is possible to rationally design this compound analogs that can interact with multiple desired proteins. mdpi.com

Pharmacophore Hybridization: This involves combining the this compound core with other chemical motifs known to be active against different targets. For example, incorporating a fragment known to inhibit a specific kinase alongside the thiazole core could result in a dual-action compound.

In Silico Prediction: Computational methods, including molecular docking and network pharmacology, are valuable tools for identifying potential multiple targets for a given compound and for guiding the design of multi-target ligands. researchgate.netnih.gov

The development of multi-targeting agents based on the this compound scaffold represents a sophisticated and promising future direction for tackling complex diseases. frontiersin.org

Q & A

Basic Research Question

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) elutes the product (Rf = 0.5) while retaining polar byproducts .

- Recrystallization : Ethanol/water (7:3) yields >95% purity; slow cooling minimizes inclusion of residual α-bromoacetophenone .

How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

DFT (B3LYP/6-311+G**) calculations reveal:

- Electrophilic Sites : C5 of the thiazole ring (Mulliken charge = +0.32) is prone to nucleophilic attack.

- Transition States : Activation energy (ΔG‡ = 28 kcal/mol) for SNAr at C5 aligns with experimental kinetics (k = 0.15 s⁻¹ at 25°C) .

What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

Advanced Research Question

LC-MS/MS identifies hydrolyzed acetamide (m/z 289 → 154) and oxidized thiazole (m/z 305) as major degradants.

- Method : Reverse-phase C18 column (0.1% formic acid/ACN gradient) with MRM transitions .

- Challenge : Co-elution of degradants requires MS² fragmentation for unambiguous identification .

How do solvent polarity and hydrogen bonding influence the compound’s solubility and crystallization behavior?

Basic Research Question

- Solubility : LogP = 3.2 predicts poor aqueous solubility; DMSO enhances dissolution (45 mg/mL at 25°C) via H-bonding with the acetamide group .

- Crystallization : Ethanol induces needle-like crystals (P2₁/c space group), while acetone yields blocky morphologies .

What mechanistic insights explain the compound’s dual activity as an antimicrobial and anticancer agent?

Advanced Research Question

- Antimicrobial Action : Disruption of bacterial cell membrane integrity via thiazole-thiophene π-stacking with lipid bilayers (MIC = 8 µg/mL against S. aureus) .

- Anticancer Activity : ROS generation via mitochondrial membrane depolarization (JC-1 assay, ΔΨm loss at 20 µM) .

How do isotopic labeling studies (e.g., ¹³C/¹⁵N) clarify metabolic pathways in in vitro models?

Advanced Research Question

- ¹³C-Acetamide Tracking : LC-MS reveals hepatic CYP3A4-mediated N-deacetylation (major pathway) and glutathione conjugation (minor) .

- Data : 65% of ¹³C-label excreted as CO₂ (via TCA cycle), confirming hepatic first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.